1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is often utilized as a building block in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, also known as tert-Butyl indoline-1-carboxylate, is an N-substituted indoline derivative
Mode of Action
It is known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd . It is also used in the preparation of allyl- and arylindolines . These reactions suggest that the compound may interact with its targets through alkylation, leading to changes in the target molecules.
Biochemical Pathways
The compound is involved in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . This suggests that it may affect the biochemical pathways related to the synthesis of these complex molecules.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, certain reactions involving this compound are carried out under specific conditions, such as at -78° C . This suggests that temperature could be a significant environmental factor influencing its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to these receptors, which can influence the biochemical reactions within the cell .
Cellular Effects
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting indoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The carboxylic acid group can be introduced through various methods, including the oxidation of the corresponding alcohol or the hydrolysis of an ester precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The Boc-protected indoline can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-6-carboxylic acid derivatives, while reduction can produce indoline-6-methanol derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Indoline-6-carboxylic acid: Lacks the Boc protection, making it less stable but more reactive.
1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
Uniqueness: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is unique due to its combination of stability provided by the Boc group and the reactivity of the carboxylic acid group. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODAHHBCGSYTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-41-2 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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